molecular formula C13H14N2OS4 B11580432 (1,3-Benzothiazol-2-ylsulfanyl)methyl morpholine-4-carbodithioate

(1,3-Benzothiazol-2-ylsulfanyl)methyl morpholine-4-carbodithioate

Cat. No.: B11580432
M. Wt: 342.5 g/mol
InChI Key: HBJBBNSRRAJFEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1,3-Benzothiazol-2-ylsulfanyl)methyl morpholine-4-carbodithioate is a complex organic compound that features a benzothiazole ring, a morpholine ring, and a carbodithioate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Benzothiazol-2-ylsulfanyl)methyl morpholine-4-carbodithioate typically involves the condensation of 2-mercaptobenzothiazole with morpholine-4-carbodithioic acid chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-5°C to control the reaction rate and yield .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(1,3-Benzothiazol-2-ylsulfanyl)methyl morpholine-4-carbodithioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(1,3-Benzothiazol-2-ylsulfanyl)methyl morpholine-4-carbodithioate has several scientific research applications:

Mechanism of Action

The mechanism of action of (1,3-Benzothiazol-2-ylsulfanyl)methyl morpholine-4-carbodithioate involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The benzothiazole ring is known to interact with various biological targets, including proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,3-Benzothiazol-2-ylsulfanyl)methyl morpholine-4-carbodithioate is unique due to its combination of a benzothiazole ring and a morpholine ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

Molecular Formula

C13H14N2OS4

Molecular Weight

342.5 g/mol

IUPAC Name

1,3-benzothiazol-2-ylsulfanylmethyl morpholine-4-carbodithioate

InChI

InChI=1S/C13H14N2OS4/c17-13(15-5-7-16-8-6-15)19-9-18-12-14-10-3-1-2-4-11(10)20-12/h1-4H,5-9H2

InChI Key

HBJBBNSRRAJFEP-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=S)SCSC2=NC3=CC=CC=C3S2

Origin of Product

United States

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